molecular formula C15H22N4 B11738489 4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline

4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline

Cat. No.: B11738489
M. Wt: 258.36 g/mol
InChI Key: RRNNFSLJPGZQPD-UHFFFAOYSA-N
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Description

4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline is a complex organic compound that features a pyrazole ring, an aniline derivative, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an ethyl group using an alkyl halide in the presence of a base.

    Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting an appropriate nitro compound with a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the aniline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound with hydrogen addition.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The pyrazole ring and the dimethylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
  • 4-({[(1-ethyl-1H-imidazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
  • 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline

Uniqueness

4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline is unique due to its specific substitution pattern on the pyrazole ring and the presence of the dimethylamino group

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H22N4/c1-4-19-12-14(11-17-19)10-16-9-13-5-7-15(8-6-13)18(2)3/h5-8,11-12,16H,4,9-10H2,1-3H3

InChI Key

RRNNFSLJPGZQPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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